REACTION_CXSMILES
|
Cl[CH:2]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].C1S(=O)(=O)CCC1.[F-].[K+]>>[F:4][C:3]([F:6])([F:5])[CH:2]=[CH:7][C:8]([F:11])([F:10])[F:9] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)CC(F)(F)F
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH:2]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].C1S(=O)(=O)CCC1.[F-].[K+]>>[F:4][C:3]([F:6])([F:5])[CH:2]=[CH:7][C:8]([F:11])([F:10])[F:9] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)CC(F)(F)F
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |